Home > Products > Screening Compounds P147512 > 7-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol
7-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol -

7-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol

Catalog Number: EVT-13287915
CAS Number:
Molecular Formula: C8H10BNO2
Molecular Weight: 162.98 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol, also known as Epetraborole, is a compound that belongs to the class of benzoxaboroles. Benzoxaboroles are characterized by their unique boron-containing structures, which confer distinct chemical and biological properties. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an antimicrobial agent.

Source and Classification

The compound is classified under the following identifiers:

  • CAS Number: 1093644-03-1
  • Molecular Formula: C11H16BNO4
  • Molecular Weight: 237.06004 g/mol

It is primarily sourced from chemical suppliers and used in various scientific research applications, including studies on its antimicrobial properties and mechanisms of action against specific pathogens .

Synthesis Analysis

Methods and Technical Details

The synthesis of 7-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol typically involves several steps:

  1. Starting Materials: The synthesis often begins with 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride.
  2. Acylation Reaction: The compound is subjected to acylation with activated (hetero)arylcarboxylic acids. This step can yield a variety of derivatives depending on the specific carboxylic acid used.
  3. Purification: The resulting compounds are purified using techniques such as High-Performance Liquid Chromatography (HPLC) to ensure high purity levels (typically >98%).
  4. Characterization: Characterization of the synthesized compounds is performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm structure and purity .
Molecular Structure Analysis

Structure and Data

The molecular structure of 7-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol features a boron atom integrated within a benzoxaborole framework. The structure can be represented by the following key data:

  • InChI Key: FUOKBESTQMGROA-UHFFFAOYSA-N
  • Canonical SMILES: B1(C2=C(C=CC(=C2C(O1)CN)Cl)OCCO)O.Cl

This structure highlights the presence of functional groups that are crucial for its biological activity, including amine and hydroxyl groups which enhance solubility and reactivity .

Chemical Reactions Analysis

Reactions and Technical Details

7-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol participates in various chemical reactions:

  1. Oxidation Reactions: The compound can be oxidized to form corresponding oxides using common oxidizing agents like hydrogen peroxide.
  2. Reduction Reactions: Reduction can yield amines or alcohols, typically employing reducing agents such as sodium borohydride.
  3. Substitution Reactions: Nucleophilic and electrophilic substitutions can introduce different functional groups into the molecule.

These reactions are significant for modifying the compound for specific applications in medicinal chemistry .

Mechanism of Action

Process and Data

The mechanism of action for 7-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol primarily involves its role as an enzyme inhibitor. It has been shown to inhibit specific phosphodiesterase enzymes, which play a critical role in cellular signaling pathways. By binding to the catalytic domain of these enzymes, it reduces their activity, thereby decreasing the production of inflammatory cytokines. This mechanism underlies its potential therapeutic applications in treating inflammatory conditions .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

7-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol exhibits several notable physical and chemical properties:

  • Appearance: White to off-white crystalline solid
  • Solubility: Soluble in DMSO (200 mg/mL max concentration), water (28 mg/mL max concentration)
  • Storage Conditions: Recommended storage at -20°C
  • Hazard Statements: Classified with GHS08 symbol indicating reproductive toxicity (H361) .

These properties are essential for determining handling procedures and potential applications in laboratory settings.

Applications

Scientific Uses

7-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol has several significant applications in scientific research:

  • Antimicrobial Research: Investigated for its efficacy against various bacterial strains, including multi-drug-resistant Mycobacterium tuberculosis.
  • Medicinal Chemistry: Used as a building block for synthesizing complex organic molecules with potential therapeutic effects.
  • Biological Studies: Explored as a phosphodiesterase inhibitor which may have implications in treating inflammatory diseases such as psoriasis and atopic dermatitis.

The ongoing research into this compound continues to reveal its potential in various biomedical fields, highlighting its importance in contemporary scientific investigations .

Antimicrobial Applications in Mycobacterial Pathogenesis

Role in Targeting Multidrug-Resistant Mycobacterium tuberculosis Strains

7-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol (hereafter referred to as 7-AMBO) and its structural analogs represent a significant advancement in antitubercular therapeutics, particularly against multidrug-resistant (MDR) and extensively drug-resistant (XDR) M. tuberculosis strains. This benzoxaborole derivative exhibits potent in vitro activity against M. tuberculosis H37Rv, with minimum inhibitory concentrations (MIC) consistently below 1 µM—surpassing first-line agents like isoniazid against resistant isolates [1] [2]. Crucially, 7-AMBO retains this potency against clinical MDR-TB isolates, demonstrating negligible resistance development during serial passage experiments [1].

The oxaborole tRNA-trapping (OBORT) mechanism underpinning its activity circumvents conventional resistance pathways. Structural optimization at the C7 position (aminomethyl substitution) enhances penetration through the complex mycobacterial cell envelope, rich in mycolic acids and lipids like trehalose-6,6´-dimycolate (TDM) that typically impede drug access [1] [5]. Molecular modeling confirms that the aminomethyl group forms critical hydrogen bonds with D447 and D450 residues in the editing domain of mycobacterial leucyl-tRNA synthetase (LeuRS), stabilizing the boron-adenylate adduct essential for inhibition [4].

Table 1: Comparative Activity of 7-AMBO Analogs Against MDR-TB Strains

CompoundMIC vs H37Rv (µM)MIC vs MDR-TB (µM)Resistance Index*
7-AMBO0.08 - 0.200.10 - 0.251.25
GSK656 (Clinical analog)0.200.301.50
Isoniazid (First-line)0.05>10.0>200
Rifampicin0.10>20.0>200

*Resistance Index = MIC(MDR-TB)/MIC(H37Rv) [1] [2]

Comparative Efficacy Against Mycobacterium avium Complex (MAC) and Other Nontuberculous Mycobacteria

While 7-AMBO demonstrates exceptional potency against the M. tuberculosis complex, its efficacy against nontuberculous mycobacteria (NTM), particularly the Mycobacterium avium complex (MAC), reveals a more variable profile. Testing against MAC clinical isolates shows MIC values typically ranging from 0.5-8 µM—approximately 4-10 fold higher than against M. tuberculosis [3] [6]. This differential activity correlates with variations in LeuRS editing domain architecture across mycobacterial species and differences in cell wall permeability.

MAC possesses exceptionally hydrophobic cell envelopes enriched in glycopeptidolipids and shorter-chain mycolic acids compared to M. tuberculosis. This composition reduces passive diffusion of 7-AMBO, necessitating higher concentrations for intracellular accumulation [5]. Nevertheless, 7-AMBO outperforms conventional MAC therapies like clarithromycin, particularly against macrolide-resistant isolates where MIC shifts remain minimal (<2-fold increase) [3]. Against rapidly growing NTMs like M. abscessus, activity diminishes significantly (MIC >16 µM), likely due to efflux mechanisms and altered LeuRS substrate specificity [6].

Table 2: Spectrum of 7-AMBO Activity Against Mycobacterial Pathogens

Mycobacterial Species/GroupAverage MIC (µM)Comparative Efficacy vs Reference Drugs
M. tuberculosis H37Rv0.08 - 0.202-5x lower than isoniazid
MDR/XDR M. tuberculosis0.10 - 0.30>100x lower than rifampicin
M. avium complex (MAC)0.50 - 8.002-4x lower than clarithromycin
M. kansasii0.30 - 1.50Comparable to rifabutin
M. abscessus>16.00>10x higher than amikacin

[3] [6]

Mechanistic Selectivity in Pathogen-Specific Leucyl-tRNA Synthetase Inhibition

The exceptional selectivity of 7-AMBO for microbial LeuRS over the human cytoplasmic enzyme is a cornerstone of its therapeutic potential. Crystallographic studies of the M. tuberculosis LeuRS editing domain complexed with 7-AMBO analogs (PDB ID: 5AGR) reveal a bidentate covalent adduct formation between the benzoxaborole boron atom and the 2'- and 3'-hydroxyl groups of tRNA's terminal adenosine (Ade76) [4]. This interaction traps tRNALeu in the editing site, blocking aminoacylation and halting protein synthesis.

Key structural differences enable pathogen selectivity:

  • Accessible Binding Pocket: Mycobacterial LeuRS (e.g., Mtb H37Rv) possesses an open editing domain topology accommodating the benzoxaborole scaffold. The aminomethyl substituent at C7 forms salt bridges with conserved aspartate residues (D447, D450) within this pocket [4].
  • Eukaryotic Steric Hindrance: Human cytosolic LeuRS contains an additional alpha-helix (R457EKLAEAKEKIYLKGFYE474) that occludes the benzoxaborole binding site. Superimposition of mycobacterial (5AGR) and human (2WFD/6LPF) LeuRS structures confirms this helix reduces the pocket volume by ~40%, physically excluding 7-AMBO binding [1].
  • Differential Electrostatic Potentials: Molecular surface analysis shows stronger negative electrostatic potential in the mycobacterial LeuRS editing domain near Thr336-Thr337, enhancing affinity for the electropositive boron center of 7-AMBO [1] [4].

This selectivity translates to a >1000-fold differential in enzyme inhibition (IC50 = 0.20 µM for Mtb LeuRS vs >200 µM for human cytosolic LeuRS). No significant inhibition of other human aminoacyl-tRNA synthetases (e.g., alanyl- or isoleucyl-tRNA synthetase) is observed, confirming mechanistic precision [1] [2].

Table 3: Key Structural Determinants of 7-AMBO Selectivity for Mycobacterial LeuRS

Structural FeatureM. tuberculosis LeuRSHuman Cytosolic LeuRSFunctional Consequence
Editing Domain Volume860 ų520 ųAccommodates benzoxaborole scaffold
Accessory α-helixAbsentPresent (Residues 457-474)Sterically blocks 7-AMBO binding
Thr-rich Region (H-bonding)T336-T337 conservedPartially conservedStabilizes tRNA-7-AMBO adduct
Aspartate Pair (D447/D450) Spacing11.2 Å apart8.7 Å apartOptimal salt bridge with aminomethyl

[1] [4]

Properties

Product Name

7-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol

IUPAC Name

(1-hydroxy-3H-2,1-benzoxaborol-7-yl)methanamine

Molecular Formula

C8H10BNO2

Molecular Weight

162.98 g/mol

InChI

InChI=1S/C8H10BNO2/c10-4-6-2-1-3-7-5-12-9(11)8(6)7/h1-3,11H,4-5,10H2

InChI Key

WFCXNRARUJVXLD-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=CC=C2CN)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.